molecular formula C5H5ClN2O2S B13263912 Pyrimidin-4-ylmethanesulfonyl chloride

Pyrimidin-4-ylmethanesulfonyl chloride

Cat. No.: B13263912
M. Wt: 192.62 g/mol
InChI Key: VOCIPVQDIRECSJ-UHFFFAOYSA-N
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Description

Pyrimidin-4-ylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C₅H₅ClN₂O₂S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidin-4-ylmethanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of pyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-4-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfides: Formed from reduction reactions.

Scientific Research Applications

Pyrimidin-4-ylmethanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidin-4-ylmethanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The compound can inhibit enzymes by modifying active site residues, thereby affecting molecular pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: Pyrimidin-4-ylmethanesulfonyl chloride is unique due to its combination of the pyrimidine ring and the sulfonyl chloride group, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical compounds .

Biological Activity

Pyrimidin-4-ylmethanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its antibacterial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methanesulfonyl chloride group. This structure is significant as the sulfonyl chloride moiety enhances reactivity, allowing for various derivatizations that can lead to compounds with improved biological activities.

Antibacterial Activity

Numerous studies have investigated the antibacterial potential of pyrimidine derivatives, including this compound. For instance, derivatives of thieno[2,3-d]pyrimidinediones have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 2 to 16 mg/L against Gram-positive bacteria such as Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, while showing weaker activity against Gram-negative strains with MIC values exceeding 32 mg/L .
  • In vitro hemolytic activity tests indicated that some compounds exhibited minimal hemolysis, suggesting a selective antibacterial mechanism rather than non-specific membrane damage .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been explored extensively. Research indicates that compounds containing the pyrimidine structure can inhibit various cancer cell lines effectively.

Case Study:

A series of sulfonamide derivatives based on pyrimidine were screened against the NCI 60 cancer cell lines , revealing significant growth inhibition. One compound demonstrated over 50% inhibition across multiple cancer types, particularly in CNS and melanoma cell lines .

Enzyme Inhibition

This compound has been implicated in the inhibition of key enzymes involved in disease processes, particularly Janus Kinase (JAK) pathways.

Research Insights:

  • Compounds derived from pyrimidines have been identified as potent JAK inhibitors, which are crucial in treating autoimmune diseases. For example, a related pyrrolo[2,3-d]pyrimidine compound showed effective inhibition of JAK1 with an IC50 value in the low nanomolar range .

Comparative Biological Activity Table

Compound Activity Type MIC/IC50 Value Target/Organism
Thieno[2,3-d]pyrimidinedione 1Antibacterial2–16 mg/LMRSA, S. pneumoniae
Thieno[2,3-d]pyrimidinedione 2Antibacterial>32 mg/LGram-negative bacteria
Pyrimidine Sulfonamide DerivativeAnticancerIC50 > 50%Various cancer cell lines
Pyrrolo[2,3-d]pyrimidineEnzyme Inhibition (JAK)Low nMJAK1

Properties

Molecular Formula

C5H5ClN2O2S

Molecular Weight

192.62 g/mol

IUPAC Name

pyrimidin-4-ylmethanesulfonyl chloride

InChI

InChI=1S/C5H5ClN2O2S/c6-11(9,10)3-5-1-2-7-4-8-5/h1-2,4H,3H2

InChI Key

VOCIPVQDIRECSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1CS(=O)(=O)Cl

Origin of Product

United States

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